![molecular formula C25H33NO5 B3125838 Methyl 4-(((5-ethoxy-5-oxopentyl)(2-methoxyphenethyl)amino)methyl)benzoate CAS No. 329774-41-6](/img/structure/B3125838.png)
Methyl 4-(((5-ethoxy-5-oxopentyl)(2-methoxyphenethyl)amino)methyl)benzoate
Overview
Description
“Methyl 4-(((5-ethoxy-5-oxopentyl)(2-methoxyphenethyl)amino)methyl)benzoate” is a chemical compound with the molecular formula C25H33NO5. It has a molecular weight of 427.5 g/mol. The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C23H29NO5/c1-28-22(26)9-5-6-15-24(16-14-19-7-3-4-8-21(19)25)17-18-10-12-20(13-11-18)23(27)29-2/h3-4,7-8,10-13,25H,5-6,9,14-17H2,1-2H3 . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Synthesis and Chemical Properties
Cyclization and Formation of Anilides : In a study by Ukrainets et al. (2014), Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate, a compound with a similar structure, was found to cyclize in the presence of bases, resulting in the formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid (Ukrainets, I., Petrushova, L. A., Davidenko, A., & Grinevich, L. A., 2014).
Synthesis of Heterocyclic Systems : Selič et al. (1997) explored the use of a related compound, Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, in synthesizing various heterocyclic systems such as 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and 2H-1-benzopyran-2-ones, indicating its utility in complex organic syntheses (Selič, L., Grdadolnik, S., & Stanovnik, B., 1997).
Photophysical Properties
- Luminescence and Quantum Yield : Kim et al. (2021) studied the photophysical properties of Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate, closely related to the query compound. The research revealed unique luminescence properties and quantum yield enhancements, which could have implications for material sciences (Kim, S., Cho, N. G., Kim, N.-D., Kwon, G., Kang, J.-G., Sohn, Y., & Kim, I., 2021).
Synthesis of Intermediates
- Process Optimization : Xu et al. (2018) worked on Methyl 2-methoxy-5-aminosulfonyl benzoate, focusing on optimizing the synthesis process. This work is relevant for understanding efficient manufacturing of complex molecules (Xu, W., Guo, C., Li, T., & Liu, S.-Q., 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
methyl 4-[[(5-ethoxy-5-oxopentyl)-[2-(2-methoxyphenyl)ethyl]amino]methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO5/c1-4-31-24(27)11-7-8-17-26(18-16-21-9-5-6-10-23(21)29-2)19-20-12-14-22(15-13-20)25(28)30-3/h5-6,9-10,12-15H,4,7-8,11,16-19H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYQMSQFHAWJSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCN(CCC1=CC=CC=C1OC)CC2=CC=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401135163 | |
Record name | Methyl 4-[[(5-ethoxy-5-oxopentyl)[2-(2-methoxyphenyl)ethyl]amino]methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401135163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
329774-41-6 | |
Record name | Methyl 4-[[(5-ethoxy-5-oxopentyl)[2-(2-methoxyphenyl)ethyl]amino]methyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329774-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-[[(5-ethoxy-5-oxopentyl)[2-(2-methoxyphenyl)ethyl]amino]methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401135163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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